molecular formula C11H12O B2680028 (+/-)-trans-2-(2-Phenylcyclopropyl)ethanal CAS No. 1989637-89-9

(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal

Cat. No.: B2680028
CAS No.: 1989637-89-9
M. Wt: 160.216
InChI Key: PEQVIHAEPCRQEB-MNOVXSKESA-N
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Description

(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal is a chemical compound with the molecular formula C11H12O. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is characterized by a cyclopropyl group attached to a phenyl ring and an ethanal group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-2-(2-Phenylcyclopropyl)ethanal typically involves the cyclopropanation of styrene derivatives. One common method is the reaction of styrene with diazomethane in the presence of a catalyst such as copper(I) chloride. The resulting cyclopropane derivative is then subjected to oxidation to form the ethanal group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal undergoes various chemical reactions, including:

    Oxidation: The ethanal group can be oxidized to form a carboxylic acid.

    Reduction: The ethanal group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(2-Phenylcyclopropyl)acetic acid.

    Reduction: Formation of 2-(2-Phenylcyclopropyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (+/-)-trans-2-(2-Phenylcyclopropyl)ethanal involves its interaction with specific molecular targets. The ethanal group can form covalent bonds with nucleophiles, leading to the formation of adducts. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcyclopropylamine: Similar structure but with an amine group instead of an ethanal group.

    2-Phenylcyclopropylmethanol: Similar structure but with a hydroxyl group instead of an ethanal group.

    2-Phenylcyclopropylacetic acid: Similar structure but with a carboxylic acid group instead of an ethanal group.

Uniqueness

(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal is unique due to its combination of a cyclopropyl group, phenyl ring, and ethanal group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[(1S,2R)-2-phenylcyclopropyl]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQVIHAEPCRQEB-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CC=C2)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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